3-(5-Phenyl-1,3-oxazol-2-yl)piperidine
Description
Properties
CAS No. |
874361-33-8 |
|---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
5-phenyl-2-piperidin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C14H16N2O/c1-2-5-11(6-3-1)13-10-16-14(17-13)12-7-4-8-15-9-12/h1-3,5-6,10,12,15H,4,7-9H2 |
InChI Key |
GOGWZKOCVXRTPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Oxazole Formation
The initial step in the synthesis often involves the formation of the oxazole ring. This can typically be achieved through the cyclization of an α-haloketone with an amide or other suitable precursors. The reaction conditions may vary depending on the specific reagents used.
Formation of Oxazole Ring: This can be accomplished through condensation reactions involving α-haloketones and amides under acidic or basic conditions.
Substituent Introduction: The introduction of phenyl groups at the 5-position of the oxazole can be performed using various electrophilic aromatic substitution reactions or by employing phenyl-substituted precursors.
Piperidine Attachment
Once the oxazole ring is synthesized, the next step involves attaching the piperidine moiety. This is typically achieved through nucleophilic substitution reactions.
- Nucleophilic Substitution: The synthesized oxazole derivative reacts with a piperidine derivative under basic conditions to form the desired compound. This step is crucial as it determines the overall yield and purity of the final product.
The efficiency of these synthetic routes depends significantly on reaction conditions such as temperature, solvent choice, and catalyst presence. Below is a summary table outlining various methods and their respective yields based on literature findings.
Advanced Synthetic Strategies
Recent advancements in synthetic methodologies have introduced more efficient ways to prepare 3-(5-Phenyl-1,3-oxazol-2-yl)piperidine:
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been employed to enhance reaction rates and yields significantly. This method reduces reaction times from hours to minutes while often improving yields due to better energy distribution throughout the reaction mixture.
Green Chemistry Approaches
Utilizing solvent-free conditions or environmentally benign solvents has been explored to minimize waste and improve safety in laboratory settings. These approaches often lead to cleaner reactions with higher selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Phenyl-1,3-oxazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: Both the oxazole and piperidine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring can yield oxazolone derivatives, while reduction of the piperidine ring can yield various piperidine derivatives.
Scientific Research Applications
3-(5-Phenyl-1,3-oxazol-2-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving oxazole and piperidine-containing compounds.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Phenyl-1,3-oxazol-2-yl)piperidine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, while the piperidine ring can modulate the compound’s overall binding affinity and selectivity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Variations on the Oxazole Ring
Key Example :
- 3-[5-(2-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride (): Structure: Replaces the phenyl group with a 2-chlorobenzyl substituent. Molecular Weight: 313.2 g/mol (vs. ~228.3 g/mol for the target compound). The chlorine atom may introduce steric hindrance and influence binding interactions. Hydrogen Bonding: 2 H-bond donors and 3 acceptors, similar to the target compound .
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Substituent | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|
| 3-(5-Phenyl-1,3-oxazol-2-yl)piperidine | Phenyl | ~228.3 | 2 | 3 |
| 3-[5-(2-Chlorobenzyl)-oxazol-2-yl]piperidine | 2-Chlorobenzyl | 313.2 | 2 | 3 |
Heterocycle Variations
Key Examples :
3-(5-Phenyl-1,3,4-oxadiazole-2-carbonyl)-2H-chromen-2-one (): Structure: Replaces oxazole with 1,3,4-oxadiazole and adds a coumarin (chromen-2-one) moiety. The coumarin group introduces fluorescence properties, useful in imaging applications .
(5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone (): Structure: Substitutes oxazole with pyrazole and links via a ketone bridge. Properties: Pyrazole’s dual nitrogen atoms offer distinct hydrogen-bonding capabilities compared to oxazole. The ethoxyphenyl group increases solubility due to the ether linkage .
Table 2: Heterocycle Comparison
| Compound | Heterocycle | Key Functional Groups | Potential Applications |
|---|---|---|---|
| 3-(5-Phenyl-1,3-oxazol-2-yl)piperidine | 1,3-Oxazole | Piperidine, phenyl | CNS-targeting ligands |
| 3-(5-Phenyl-1,3,4-oxadiazole)-coumarin | 1,3,4-Oxadiazole | Coumarin, carbonyl | Fluorescent probes, enzyme inhibitors |
| Pyrazole-piperidine methanone | Pyrazole | Ethoxyphenyl, ketone | Solubility-driven drug design |
Saturation and Functional Group Additions
Key Example :
- 2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)-phenoxy)-ethanol (): Structure: Features a saturated dihydro-oxazole ring and a phenoxy-ethanol chain. Properties: Reduced aromaticity compared to 1,3-oxazole, altering electronic properties. The ethanol group enhances hydrophilicity, favoring aqueous solubility .
Table 3: Impact of Saturation and Polar Groups
| Compound | Saturation | Additional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| 3-(5-Phenyl-1,3-oxazol-2-yl)piperidine | Aromatic | None | ~228.3 |
| 2-[4-(Dihydro-oxazol-2-yl)-phenoxy)-ethanol | Partially saturated | Ethanol | 207.2 |
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